2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Description
2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is a chloroacetamide derivative characterized by a 4-fluorophenyl group attached to a branched 2-methylpropyl chain. Its molecular formula is C₁₂H₁₄ClFNO, with a molecular weight of 254.70 g/mol. This compound is structurally distinguished by the presence of a fluorine atom on the aromatic ring and a methyl-substituted alkyl chain, which influence its physicochemical and biological properties. It is listed in supplier catalogs (e.g., CymitQuimica and Santa Cruz Biotechnology) but is currently marked as discontinued .
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(2)12(15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZXBVOQPSCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
The choice of solvent is crucial for the efficiency of the reaction. Common solvents used in similar acylation reactions include:
- Aromatic solvents : Toluene, benzene, and xylene are often preferred due to their stability and ability to dissolve a wide range of organic compounds.
- Chlorinated hydrocarbons : Dichloromethane and dichloroethane are also suitable, offering good solubility and ease of handling.
- Aprotic solvents : These can include dimethylformamide (DMF) or tetrahydrofuran (THF), which are useful for reactions requiring a polar aprotic environment.
Base Selection
A base is typically used to neutralize the hydrogen chloride gas produced during the reaction. Common bases include:
- Inorganic bases : Sodium carbonate, sodium bicarbonate, and potassium carbonate are frequently used.
- Organic bases : Triethylamine, diisopropylethylamine, and pyridine are effective alternatives.
Detailed Synthesis Procedure
Preparation of 1-(4-Fluorophenyl)-2-Methylpropan-1-amine
This amine can be prepared through various methods, including the reduction of the corresponding nitro compound or through the reaction of 4-fluorobenzyl chloride with isobutylamine.
Acylation Reaction
- Step 1 : Dissolve 1-(4-fluorophenyl)-2-methylpropan-1-amine in a suitable solvent (e.g., toluene or dichloromethane).
- Step 2 : Add chloroacetyl chloride to the amine solution while maintaining a low temperature (around 0°C) to control the reaction rate.
- Step 3 : Stir the mixture for several hours to ensure complete reaction.
- Step 4 : Add a base (e.g., triethylamine) to neutralize the HCl byproduct.
- Step 5 : Separate the organic layer and wash it with water and a saturated sodium bicarbonate solution.
- Step 6 : Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
Purification
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or through column chromatography.
Data and Research Findings
While specific data on the synthesis of this compound is limited, similar compounds have been synthesized with high yields under optimized conditions. For instance, the use of aromatic solvents like toluene has been shown to enhance reaction efficiency in related acylation reactions.
Comparison of Solvents and Bases
| Solvent | Base | Yield (%) | Notes |
|---|---|---|---|
| Toluene | Triethylamine | 80-90 | Preferred due to high solubility and yield |
| Dichloromethane | Sodium carbonate | 70-80 | Easy to handle, moderate yield |
| DMF | Pyridine | 60-70 | Useful for polar aprotic conditions |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols
Scientific Research Applications
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- 2-Chloro-N-(4-Fluorophenyl)acetamide (C₈H₇ClFNO): Lacks the branched alkyl chain, featuring a simpler 4-fluorophenyl group. Crystallographic studies reveal intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds, forming infinite chains along the c-axis . Its melting point (109°C) is higher than branched analogs, likely due to efficient crystal packing .
- Its lower melting point (83–85°C) suggests reduced crystallinity .
Heterocyclic Derivatives
- 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide (C₁₂H₈Cl₂N₄O): Incorporates a pyrazole ring with a cyano group, enabling strong N–H⋯O hydrogen bonding. The dihedral angle between pyrazole and phenyl rings (30.7°) impacts molecular conformation and bioactivity, particularly in pesticide applications .
- 2-Chloro-N-[1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazol-5-yl]acetamide (C₁₂H₁₁ClFN₃O): Similar pyrazole core but with a methyl group instead of cyano. This modification likely reduces polarity and may influence insecticidal efficacy .
Branched Alkyl Chain Analogs
- 2-Chloro-N-[(1R)-1-(4-Fluorophenyl)-2-Methylpropyl]piperidine-4-carboxamide : Part of a series evaluated for T-type Ca²⁺ channel inhibition. Structure-activity relationship (SAR) studies highlight the critical role of the amide group's position, with branched chains enhancing selectivity .
- Alachlor (C₁₄H₂₀ClNO₂): A herbicide with a methoxymethyl group on the phenyl ring. Its mode of action involves inhibition of very-long-chain fatty acid synthesis, contrasting with the undefined biological role of the target compound .
Physicochemical Properties
Biological Activity
2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClFNO, with a molecular weight of 243.71 g/mol. The structural characteristics play a crucial role in its biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15ClFNO |
| Molecular Weight | 243.71 g/mol |
| CAS Number | Not provided |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
-
Effective Against:
- Staphylococcus aureus (including MRSA)
-
Moderate Activity Against:
- Candida albicans
-
Less Effective Against:
- Gram-negative bacteria such as Escherichia coli due to their inherent resistance mechanisms.
The compound's effectiveness against these microorganisms suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Activity
In addition to its antimicrobial properties, ongoing research is examining the anti-inflammatory effects of this compound. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Membrane Disruption: Its lipophilicity allows for disruption of microbial membranes, potentially leading to reduced inflammation.
Table 2: QSAR Analysis Results
| Property | Value |
|---|---|
| Lipophilicity | High |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Molecular Weight | < 500 g/mol |
The quantitative structure-activity relationship (QSAR) analysis suggests that variations in substituent positions on the phenyl ring significantly influence antimicrobial activity, indicating pathways for further optimization in drug design.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Binding to Enzymes and Receptors: This modulation can trigger specific biochemical pathways leading to cell death or inhibition of growth.
- Disruption of Cell Wall Synthesis: The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Inflammatory Pathway Modulation: Interaction with inflammatory mediators may reduce overall inflammatory responses.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental setups:
- In Vitro Studies: Laboratory tests showed that the compound effectively inhibited the growth of MRSA strains, showcasing its potential as a therapeutic agent against resistant bacterial infections.
- Animal Models: In vivo studies indicated a reduction in inflammatory markers when treated with the compound, supporting its role as an anti-inflammatory agent.
- Comparative Studies: Research comparing this compound with traditional antibiotics revealed that it possesses a unique mechanism that could complement existing treatments for bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
